Boc-ThionoPro-1-(6-nitro)benzotriazolide
Overview
Description
Boc-ThionoPro-1-(6-nitro)benzotriazolide is a chemical compound with the molecular formula C16H19N5O4S and a molecular weight of 377.42 g/mol . It is also known by its IUPAC name, tert-butyl (2R)-2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Boc-ThionoPro-1-(6-nitro)benzotriazolide involves several steps. One common synthetic route includes the reaction of tert-butyl (2R)-2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Boc-ThionoPro-1-(6-nitro)benzotriazolide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-ThionoPro-1-(6-nitro)benzotriazolide is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-ThionoPro-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Boc-ThionoPro-1-(6-nitro)benzotriazolide can be compared with other similar compounds, such as:
Boc-Pro-1-(6-nitro)benzotriazolide: Similar structure but lacks the thiono group.
Boc-ThionoPro-1-benzotriazolide: Similar structure but lacks the nitro group.
The uniqueness of this compound lies in its combination of the thiono and nitro groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl (2R)-2-(6-nitrobenzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-16(2,3)25-15(22)19-8-4-5-12(19)14(26)20-13-9-10(21(23)24)6-7-11(13)17-18-20/h6-7,9,12H,4-5,8H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXUSCWXAMKQW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719332 | |
Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260782-41-0 | |
Record name | tert-Butyl (2R)-2-(6-nitro-1H-benzotriazole-1-carbothioyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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